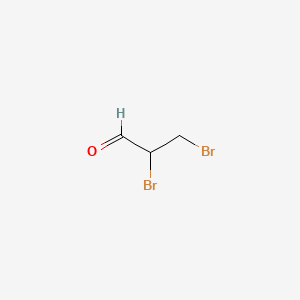

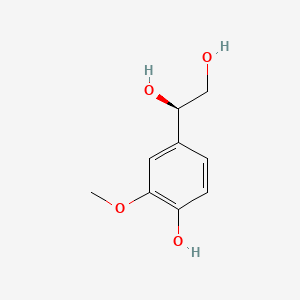

![molecular formula C17H20N4 B1202964 2-甲基-5-(1,4,5,7-四甲基-6-吡咯并[3,4-d]嘧啶基)苯胺 CAS No. 381202-58-0](/img/structure/B1202964.png)

2-甲基-5-(1,4,5,7-四甲基-6-吡咯并[3,4-d]嘧啶基)苯胺

描述

Synthesis Analysis

The synthesis of pyrrole and pyridazine derivatives often involves innovative techniques to introduce specific functional groups, enabling the formation of complex structures. For example, the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, facilitated by pyrrole-2-carboxylic acid, represents a method to synthesize diaryl amine products with moderate to good yields under specific conditions (Altman, Anderson, & Buchwald, 2008). Similarly, reactions involving 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline showcase another route to yield derivatives through the elimination of ethanethiol (Petrova et al., 2015).

Molecular Structure Analysis

Molecular structure analyses of pyrrolopyridazine and aniline derivatives reveal the planarity and dihedral angles between different molecular planes, which are crucial for understanding the compound's electronic and physical properties. For instance, the structural analysis of isomeric chloro-aniline derivatives provides insights into the effects of chlorine substitution on molecular geometry, highlighting the importance of such substitutions on the overall molecular architecture (Su et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrrolopyridazine and aniline derivatives often lead to products with unique electrochemical and photophysical properties. For example, the electropolymerization of N-functionalized pyrroles and dithienylpyrroles yields electroactive films with well-behaved electrochemical properties, demonstrating the potential for creating materials with specific electrochromic characteristics (Thompson et al., 2005).

Physical Properties Analysis

The physical properties of pyrrolopyridazine and aniline derivatives, such as their solubility, thermal stability, and morphological characteristics, are critical for their application in various domains. Studies have shown that copolymers of aniline and pyrrole exhibit amorphous behavior and unique morphological structures when synthesized under specific conditions, influencing their optical and electrochemical properties (Mavundla et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds, particularly their reactivity and interaction with other substances, are pivotal for their utility in synthesis and material science. For example, the synthesis and reactivity of pyridazine derivatives, starting from carboxylic acid derivatives, highlight the versatility of these compounds in forming products with antimicrobial activity, showcasing their potential in medicinal chemistry (El-Mariah, Hosny, & Deeb, 2006).

科学研究应用

杂环化合物合成

2-甲基-5-(1,4,5,7-四甲基-6-吡咯并[3,4-d]嘧啶基)苯胺参与各种杂环化合物的合成。例如,将 N-(2-氯烯丙基)苯胺与多聚磷酸或三氟化硼-甲醇加热,会导致形成 2-甲基吲哚和相关的杂环化合物,这在药物研究和开发中具有重要意义 (McDonald & Proctor, 1975)。

发光材料开发

该化合物在发光材料的开发中具有应用。对 N,N-二(6-苯基吡啶-2-基)苯胺衍生物及其环金属化制备四齿合双环金属化铂(II)配合物的研究表明,在环境温度下创造具有高量子产率和发射性质的材料具有显著潜力 (Vezzu 等人, 2010)。

有机合成

该化合物还用于有机合成方法。例如,它已被用于碘催化的吡咯并和吲哚并[1,2-a]喹喔啉的合成中,这些是许多天然产物和药物中的重要结构 (Wang 等人, 2015)。

吡咯并咔唑合成

它在吡咯并咔唑的合成中起作用,吡咯并咔唑是药物化学中相关的化合物。最近的一项研究描述了一种吡咯并[3,4-a]咔唑-1,3-二酮的多组分合成方法,突出了该化合物在创建生物活性化合物类似物中的用途 (Bornadiego 等人, 2019)。

属性

IUPAC Name |

2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-9-6-7-14(8-15(9)18)21-12(4)16-10(2)19-20-11(3)17(16)13(21)5/h6-8H,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKZEVMWVGYNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322457 | |

| Record name | 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline | |

CAS RN |

381202-58-0 | |

| Record name | 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)

![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)

![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)

![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)

![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)